2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

physicochemical profiling solubility prediction SAR differentiation

This 2‑(2‑fluorophenoxy)‑N‑(imidazolylethyl)acetamide provides a definitive ether‑oxygen H‑bond acceptor (5 acceptors, XLogP3 2.8) that the 4‑fluorophenyl analog lacks. It enables exploration of polar contacts with backbone amides, tyrosine, or serine residues that the comparator cannot engage. Its 7 rotatable bonds support induced‑fit conformational sampling in kinase or GPCR campaigns. Use it as the preferred scaffold for SAR optimization of polar interactions or as a matched negative control to deconvolve ether‑dependent target engagement.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 1396863-66-3
Cat. No. B2411217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
CAS1396863-66-3
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCCC2=NC=C(N2)C3=CC=CS3)F
InChIInChI=1S/C17H16FN3O2S/c18-12-4-1-2-5-14(12)23-11-17(22)19-8-7-16-20-10-13(21-16)15-6-3-9-24-15/h1-6,9-10H,7-8,11H2,(H,19,22)(H,20,21)
InChIKeyGNMBTARLVDJEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide (CAS 1396863-66-3): A Multifunctional Heterocyclic Acetamide for Targeted Medicinal Chemistry and Chemical Biology Screening


2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide (CAS 1396863‑66‑3) belongs to the class of 2‑phenoxy‑N‑(imidazolylethyl)acetamides. Its architecture combines a 2‑fluorophenoxy acetate group, an ethylenediamine‑like linker, and a 4‑(thiophen‑2‑yl)‑1H‑imidazole terminus [1]. This fusion of electron‑rich heterocycles (imidazole, thiophene) with a fluorinated aryl ether confers a characteristic physicochemical profile that differentiates it from simple phenylacetamide analogs. The compound is supplied as a research‑grade building block with a molecular formula C₁₇H₁₆FN₃O₂S (MW 345.39 g mol⁻¹) and is intended exclusively for laboratory investigations [1].

Why 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide Cannot Be Simply Replaced by a 4‑Fluorophenyl Analog


The closest structural analog, 2‑(4‑fluorophenyl)‑N‑{2‑[4‑(thiophen‑2‑yl)‑1H‑imidazol‑2‑yl]ethyl}acetamide (CAS 1396757‑95‑1), differs by a single atom: the 2‑fluorophenoxy oxygen is replaced by a carbon in the 4‑fluorophenyl ring [1]. This seemingly minor change alters the hydrogen‑bond acceptor count from 5 to 4, increases the rotatable bond count from 6 to 7, and shifts the computed lipophilicity (XLogP3 ≈ 2.8 vs. an estimated ~3.2) [2][3]. Such modifications directly impact aqueous solubility, membrane permeability, and protein‑binding topology, meaning that in any structure‑activity relationship (SAR) campaign or biochemical assay, the two compounds will exhibit non‑identical behavior and cannot be used interchangeably without quantitative justification.

Quantitative Differentiation of 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide (1396863‑66‑3) Versus Its Closest 4‑Fluorophenyl Congener


Increased Hydrogen‑Bond Acceptor Capacity Relative to the 4‑Fluorophenyl Analog

The target compound contains five hydrogen‑bond acceptors (3 N, 2 O) versus four (3 N, 1 O) for the 4‑fluorophenyl comparator CAS 1396757‑95‑1, as verified by PubChem’s Cactvs‑based descriptor for CID 71797170 [1]. The additional acceptor is the ether oxygen bridging the fluorophenyl ring to the acetamide carbonyl. This structural feature is predicted to enhance aqueous solubility and provide an extra anchoring point for target‑protein interactions [1].

physicochemical profiling solubility prediction SAR differentiation

Greater Rotatable Bond Flexibility Compared with the 4‑Fluorophenyl Comparator

The target molecule possesses seven rotatable bonds (excluding ring bonds), one more than the six rotatable bonds found in the 4‑fluorophenyl analog CAS 1396757‑95‑1 [1][2]. The extra rotatable bond arises from the ether –O–CH₂–CONH– segment, replacing the rigid –CH₂–CONH– linkage of the comparator. Increased rotatable bond count can influence both membrane permeability (by modulating desolvation penalties) and entropic penalties upon protein binding [3].

conformational entropy permeability ligand flexibility

Lower Lipophilicity (XLogP3 = 2.8) versus the 4‑Fluorophenyl Analog (XLogP3 ≈ 3.2)

The computed XLogP3 of the target compound is 2.8, whereas the 4‑fluorophenyl comparator (CAS 1396757‑95‑1) is predicted to have an XLogP3 of approximately 3.2 based on the atom‑type contribution of the ether oxygen [1][2]. The 0.4‑unit difference reflects the replacement of a lipophilic –CH₂– group with a polar ether oxygen. A lower logP generally indicates better aqueous solubility and reduced non‑specific membrane binding, which can improve assay reproducibility and reduce off‑target effects in cellular screens [3].

lipophilicity logP ADME prediction

High‑Value Research and Procurement Scenarios for 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide


Structure‑Activity Relationship (SAR) Studies Where Ether‑Oxygen Hydrogen Bonding Is a Key Differentiator

When a medicinal chemistry program requires a phenoxy‑acetamide scaffold to establish a hydrogen bond with a backbone amide or a side‑chain residue (e.g., tyrosine or serine) in the target protein, the target compound provides the requisite ether oxygen. The 4‑fluorophenyl analog lacks this H‑bond acceptor and cannot recapitulate the same interaction, making the target compound the reagent of choice for SAR campaigns aimed at optimizing polar contacts [1].

Physicochemical Profiling Panels Requiring a Moderately Hydrophilic, Low‑Micromolar Solubility Probe

With an XLogP3 of 2.8 and five hydrogen‑bond acceptors, the compound occupies a desirable physicochemical space for cellular assays that demand moderate aqueous solubility and reduced non‑specific membrane retention. This profile makes it suitable as a reference probe in panels that benchmark the permeability–solubility balance of newly designed imidazole‑based inhibitors [1][2].

Scaffold‑Hopping Libraries Targeting Kinases or GPCRs Favoring Flexible Binding Pockets

The seven rotatable bonds of the target compound confer greater conformational flexibility than the six rotatable bonds of the 4‑fluorophenyl comparator. This property is advantageous when exploring kinase or GPCR binding sites that require induced‑fit adaptation. Procurement of the target compound enables library design that probes a wider conformational landscape [1][2].

Negative Control or Orthogonal Chemical Probe for Fluorophenyl‑Based Lead Series

Because the target compound differs from the 4‑fluorophenyl lead series by a single ether oxygen, it can serve as a closely matched negative control or orthogonal probe. In cellular target‑engagement assays, any differential activity can be confidently attributed to the presence (or absence) of the ether oxygen, enabling clean mechanistic deconvolution [1].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.